molecular formula C26H35ClO2 B14920707 (E)-16-(2-chlorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

(E)-16-(2-chlorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B14920707
M. Wt: 415.0 g/mol
InChI Key: YMHMUKZSUKEOTI-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-[(2-Chlorophenyl)methylene]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylene bridge, and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-[(2-Chlorophenyl)methylene]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, starting from simpler organic molecules. One common route involves the condensation of a chlorophenyl derivative with a cyclopenta[a]phenanthrene precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for further applications.

Chemical Reactions Analysis

Types of Reactions

16-[(2-Chlorophenyl)methylene]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

16-[(2-Chlorophenyl)methylene]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 16-[(2-Chlorophenyl)methylene]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the cyclopenta[a]phenanthrene core play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 16-[(2-Bromophenyl)methylene]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
  • 16-[(2-Fluorophenyl)methylene]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
  • 16-[(2-Methylphenyl)methylene]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Uniqueness

The presence of the chlorophenyl group in 16-[(2-Chlorophenyl)methylene]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H35ClO2

Molecular Weight

415.0 g/mol

IUPAC Name

(16E)-16-[(2-chlorophenyl)methylidene]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C26H35ClO2/c1-25-11-9-19(28)15-18(25)7-8-20-21(25)10-12-26(2)22(20)14-17(24(26)29)13-16-5-3-4-6-23(16)27/h3-6,13,18-22,24,28-29H,7-12,14-15H2,1-2H3/b17-13+

InChI Key

YMHMUKZSUKEOTI-GHRIWEEISA-N

Isomeric SMILES

CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5Cl)/C4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC=CC=C5Cl)C4O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.